molecular formula C18H18FNO B2500641 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone CAS No. 2309310-91-4

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone

Cat. No. B2500641
CAS RN: 2309310-91-4
M. Wt: 283.346
InChI Key: BSGPBLRNTFGWQQ-UHFFFAOYSA-N
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Description

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone, also known as JNJ-7925476, is a novel and selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in 2007 by the Janssen Research & Development team and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone acts as a selective antagonist for the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking the CB1 receptor, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone reduces the activity of these pathways, leading to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy metabolism, and reward pathways. It also reduces the release of dopamine, a neurotransmitter involved in the reward pathway, leading to a decrease in drug-seeking behavior.

Advantages and Limitations for Lab Experiments

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has several advantages for lab experiments, including its selectivity for the CB1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for less frequent dosing in animal studies. However, its limited solubility in water and low oral bioavailability may limit its use in certain experiments.

Future Directions

For research include further studies on its potential therapeutic applications and modifications to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone involves several steps, starting with the reaction of 1-naphthol with 3-bromo-1,2-propanediol to form a naphthalene derivative. This intermediate is then reacted with 8-azabicyclo[3.2.1]oct-3-ene-2,9-dione to form the desired compound. The final step involves the introduction of a fluorine atom at the 3-position of the bicyclic ring using a nucleophilic substitution reaction.

Scientific Research Applications

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and drug addiction. In preclinical studies, it has been shown to reduce food intake and body weight in obese animals, improve glucose tolerance and insulin sensitivity in diabetic animals, and reduce drug-seeking behavior in animals addicted to cocaine and opioids.

properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-13-10-14-8-9-15(11-13)20(14)18(21)17-7-3-5-12-4-1-2-6-16(12)17/h1-7,13-15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPBLRNTFGWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane

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